

# synonyms and IUPAC name for 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to 4-Bromobenzaldehyde

This technical guide provides a comprehensive overview of **4-Bromobenzaldehyde**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

## **Chemical Identity and Synonyms**

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-Bromobenzaldehyde**[1][2]. It is an organobromine compound consisting of a benzene ring substituted with a formyl group (-CHO) and a bromine atom at the para (4th) position[1][3].

Common synonyms for **4-Bromobenzaldehyde** include:

- p-Bromobenzaldehyde[2]
- Benzaldehyde, 4-bromo-
- p-bromo-Benzaldehyde
- 4-formylbromobenzene
- 1-bromo-4-formylbenzene



## **Physicochemical and Spectroscopic Data**

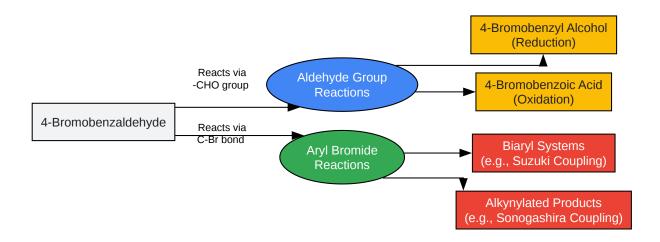
The key physical, chemical, and spectroscopic properties of **4-Bromobenzaldehyde** are summarized in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property                            | Value   | Reference(s) |
|-------------------------------------|---|--------------|
| Molecular Formula                   | C7H5BrO   |              |
| Molecular Weight                    | 185.02 g/mol  | _            |
| Appearance                          | White to off-white or pale yellow crystalline solid                                 |              |
| Melting Point                       | 55-60 °C  | _            |
| Boiling Point                       | 224-226 °C at 760 mmHg  | _            |
| Density                             | ~1.557 - 1.67 g/cm³   | _            |
| Solubility                          | Sparingly soluble in water; soluble in ethanol, ether, acetone, chloroform.         |              |
| Flash Point                         | 93 °C   | _            |
| ¹H NMR                              | Spectra available, key signals correspond to aldehydic and aromatic protons.        | _            |
| <sup>13</sup> C NMR                 | Spectra available,<br>characteristic peaks for<br>carbonyl and aromatic<br>carbons. | _            |
| IR Spectroscopy (cm <sup>-1</sup> ) | Strong C=O stretching band typically observed around 1680-1700 cm <sup>-1</sup> .   | _            |
| Mass Spectrometry                   | Mass spectra are available for structural confirmation.                             | _            |



## **Key Chemical Reactions and Logical Workflow**

**4-Bromobenzaldehyde** is a versatile bifunctional molecule. The aldehyde group participates in typical reactions like oxidation, reduction, and condensation, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions.



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Core reactivity pathways of **4-Bromobenzaldehyde**.

### **Experimental Protocols**

The following sections detail common experimental procedures involving **4-Bromobenzaldehyde**.

## Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene

A prevalent laboratory method involves the free-radical bromination of 4-bromotoluene followed by hydrolysis.

#### Protocol:

• Bromination: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, place 4-bromotoluene (0.58 moles). Heat the flask to 105-110 °C while illuminating with a



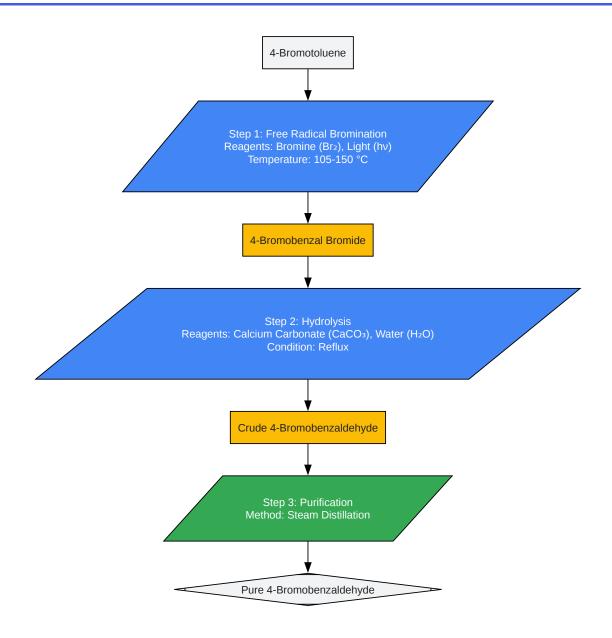




150-watt tungsten lamp.

- Slowly add bromine (1.23 moles) over approximately three hours, gradually increasing the reaction temperature to 135 °C, and then to 150 °C after the addition is complete. This step forms 4-bromobenzal bromide.
- Hydrolysis: Transfer the crude product to a larger flask and mix thoroughly with powdered calcium carbonate (200 g) and water (300 cc).
- Reflux the mixture for 15 hours to hydrolyze the dibrominated methyl group.
- Purification: Isolate the final product, 4-bromobenzaldehyde, via steam distillation. The
  collected distillate is cooled to crystallize the product, which is then collected by filtration and
  dried.





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Workflow for the synthesis of 4-Bromobenzaldehyde.

## Selective Reduction to 4-Bromobenzyl Alcohol

The aldehyde group can be selectively reduced to a primary alcohol using sodium borohydride (NaBH<sub>4</sub>). The choice of solvent is critical to prevent the undesired side reaction of debromination.

Protocol (in a Protic Solvent):



- Dissolve **4-bromobenzaldehyde** (1.0 g, 5.4 mmol) in ethanol (20 mL) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (0.31 g, 8.1 mmol) in portions over 10-15 minutes, maintaining the temperature below 10 °C.
- Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the mixture in an ice bath and quench the excess NaBH<sub>4</sub> by slowly adding 1M HCl (15 mL).
- Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield 4-bromobenzyl alcohol.

Note: Using aprotic solvents like acetonitrile can lead to significant debromination, yielding benzaldehyde as a major byproduct.

#### **Palladium-Catalyzed Cross-Coupling Reactions**

The aryl bromide moiety of **4-bromobenzaldehyde** makes it an ideal substrate for forming new carbon-carbon bonds via cross-coupling reactions, such as Suzuki and Sonogashira couplings.

General Suzuki Coupling Protocol (Conceptual):

- To a reaction vessel, add **4-bromobenzaldehyde**, a suitable boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2 equivalents).
- Add a solvent system, typically a mixture of toluene and water.
- Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until TLC or GC-MS indicates completion.
- After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.



Sonogashira Coupling for Synthesis of 4-Ethynylbenzaldehyde Precursor: This reaction couples **4-bromobenzaldehyde** with a terminal alkyne.

- Combine 4-bromobenzaldehyde, trimethylsilylacetylene, a palladium catalyst (e.g., PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>), a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine (Et<sub>3</sub>N).
- Heat the reaction mixture (e.g., 65-70 °C) for several hours.
- The resulting product, 4-((trimethylsilyl)ethynyl)benzaldehyde, can then be deprotected (e.g., using K<sub>2</sub>CO<sub>3</sub> in methanol) to yield 4-ethynylbenzaldehyde.

### **Applications in Synthesis**

- **4-Bromobenzaldehyde** is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is used in the preparation of:
- Anticonvulsant trial compounds, such as **4-Bromobenzaldehyde** semicarbazone.
- Biaryl systems, which are common motifs in pharmaceutical compounds.
- Schiff bases, which can be used for applications like the photostabilization of polymers.
- Chalcones via Aldol condensation, which are precursors to flavonoids.

### Safety and Handling

**4-Bromobenzaldehyde** is a skin and strong eye irritant and is harmful if swallowed. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Store in a cool, dry place away from strong oxidizing agents. It is stable under normal conditions but should be handled in a dry environment to prevent reactions with moisture.

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### References



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